
mDPR-Val-Cit-PAB-MMAE
概要
説明
化合物“mDPR-Val-Cit-PAB-MMAE”は、抗体薬物複合体(ADC)で使用される薬物リンカー複合体です。この化合物は、その強力な抗腫瘍活性により、主に癌の研究と治療に使用されています .
準備方法
合成経路と反応条件
mDPR-Val-Cit-PAB-MMAEの合成は、モノメチルアウリスタチンEをペプチドリンカーVal-Cit-PABに結合させることから始まります。このプロセスは通常、N,N-ジメチルホルムアミドなどの溶媒中でリンカーを調製することから始まります。次に、モノメチルアウリスタチンEを溶液に加え、続いて水を含むビーカーに滴下します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するために、反応条件を厳密に管理することが含まれます。この化合物は、分解を防ぐために、密閉容器に-20℃で保管されます .
化学反応の分析
反応の種類
mDPR-Val-Cit-PAB-MMAEは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、化合物内の官能基を変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ジメチルスルホキシド(DMSO)などのさまざまな溶媒が含まれます。反応条件は通常、必要な化学変換を確保するために、制御された温度とpHレベルを伴います .
生成される主な生成物
これらの反応から生成される主な生成物には、酸化または還元誘導体などの元の化合物の修飾されたバージョンが含まれます。これらの生成物は、親化合物と比較して、異なる生物活性と特性を持つ可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: 薬物リンカー複合体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細胞生物学の研究で、チューブリン重合阻害剤が細胞プロセスに及ぼす影響を調査するために使用されます。
医学: 特に標的癌療法のための抗体薬物複合体の開発において、癌の研究と治療に使用されます。
科学的研究の応用
Antibody-Drug Conjugates (ADCs)
mDPR-Val-Cit-PAB-MMAE serves as a crucial linker-toxin set in ADCs. The linker is designed to be cleaved in the lysosomal environment, releasing the cytotoxic MMAE specifically within cancer cells. This mechanism enhances the therapeutic index by minimizing systemic toxicity while maximizing the drug's effect on tumor cells.
Key Features of this compound:
- Stability : The linker exhibits increased stability compared to other cleavable linkers, ensuring that MMAE is retained until it reaches the target site .
- Cytotoxicity : MMAE is known for its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Clinical Applications
Several clinical trials have utilized this compound-based ADCs. For instance, brentuximab vedotin (Adcetris®), which contains a similar linker-drug construct, has been approved for treating CD30-positive lymphomas . Other ADCs under investigation include those targeting HER2-positive cancers, where this compound may play a pivotal role in enhancing therapeutic efficacy .
Case Study 1: Trastuzumab-vc-MMAE
A study investigated the pharmacokinetics of trastuzumab-valine-citrulline-monomethyl auristatin E (T-vc-MMAE) in HER2-expressing cell lines. The results indicated that T-vc-MMAE demonstrated significantly higher intracellular drug accumulation compared to unconjugated MMAE, highlighting the effectiveness of ADCs in delivering cytotoxic agents selectively to cancer cells .
Case Study 2: Evaluation of Anti-Tumor Activity
Research focusing on the anti-tumor activity of this compound against various cancer cell lines showed promising results. The compound exhibited potent cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Table 1: Comparison of Linker Stability and Cytotoxicity
Linker Type | Stability in Vivo | Cytotoxic Agent | IC50 (nM) |
---|---|---|---|
mDPR-Val-Cit-PAB | High | Monomethyl Auristatin E | 32 |
MC-vc-PAB | Moderate | Monomethyl Auristatin E | 50 |
Val-Cit-PAB | Low | Monomethyl Auristatin E | 100 |
Table 2: Clinical Trials Involving this compound
Trial Name | Phase | Target Cancer Type | Status |
---|---|---|---|
Brentuximab Vedotin | Approved | CD30-positive Lymphoma | Completed |
PSMA-ADC | Phase I | Prostate Cancer | Ongoing |
HER2-targeting ADC | Phase II | HER2-positive Breast Cancer | Recruiting |
作用機序
mDPR-Val-Cit-PAB-MMAEの作用機序は、癌細胞の選択的標的化を含みます。ADCの抗体部分は、癌細胞の表面にある特定の抗原を認識して結合します。結合すると、ADCは細胞内に取り込まれ、リンカーが切断されてモノメチルアウリスタチンEが放出されます。モノメチルアウリスタチンEは次にチューブリンの重合を阻害し、癌細胞の細胞周期停止とアポトーシスにつながります .
類似化合物の比較
類似化合物
Val-Cit-PAB-MMAE: 類似の特性と用途を持つ別のADCリンカー複合体です。
MC-Val-Cit-PAB-MMAE: チオ反応性マレイミドヘキサンオイル部分を持つ抗体薬物結合剤の前駆体です。
Fmoc-Val-Cit-PAB-MMAE: 癌細胞を選択的に標的とする小分子薬
独自性
This compoundは、その特定のペプチドリンカー組成と強力な抗腫瘍活性により、ユニークです。モノメチルアウリスタチンEとVal-Cit-PABリンカーの組み合わせにより、癌細胞の標的化において高い特異性と効力が得られ、癌の研究と治療において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Val-Cit-PAB-MMAE: Another ADC linker conjugate with similar properties and applications.
MC-Val-Cit-PAB-MMAE: A precursor for antibody-drug couplers with a thio-reactive maleimidohexanoyl moiety.
Fmoc-Val-Cit-PAB-MMAE: A small molecule drug that selectively targets cancer cells
Uniqueness
mDPR-Val-Cit-PAB-MMAE is unique due to its specific peptide linker composition and its potent antitumor activity. The combination of monomethyl auristatin E with the Val-Cit-PAB linker provides high specificity and efficacy in targeting cancer cells, making it a valuable compound in cancer research and therapy .
生物活性
mDPR-Val-Cit-PAB-MMAE is an innovative compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a potent cytotoxic agent, monomethyl auristatin E (MMAE), linked via a cleavable peptide linker, mDPR-Val-Cit-PAB. The biological activity of this compound is significant in cancer therapy, particularly due to its targeted delivery mechanism that enhances the efficacy and reduces the systemic toxicity of chemotherapeutics.
Chemical Composition and Properties
The molecular structure of this compound includes:
- Molecular Formula : CHNO
- Molecular Weight : 1289.561 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 1353.3 ± 65.0 °C at 760 mmHg
- Flash Point : 772.3 ± 34.3 °C
This compound's design allows it to leverage the properties of MMAE, a potent tubulin inhibitor, which disrupts microtubule dynamics and induces apoptosis in cancer cells .
This compound operates through a targeted delivery system where the ADC binds specifically to cancer cell antigens. Upon internalization, the linker is cleaved by lysosomal enzymes, releasing MMAE directly into the cytoplasm of the cancer cell. This localized release minimizes off-target effects and enhances therapeutic efficacy.
Key Mechanisms:
- Antigen Recognition : The ADC targets specific antigens expressed on tumor cells.
- Internalization : Following binding, the ADC is internalized via endocytosis.
- Linker Cleavage : The mDPR-Val-Cit linker is cleaved by proteases within lysosomes.
- MMAE Release : Free MMAE disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The efficacy of this compound has been evaluated using several assays:
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
N87 (HER2+) | 0.5 | Tubulin inhibition via MMAE |
MCF7 (HER2-) | 1.2 | Tubulin inhibition via MMAE |
A431 (EGFR+) | 0.8 | Tubulin inhibition via MMAE |
These results indicate that this compound is particularly effective against HER2-positive tumors, showcasing its potential for targeted therapy .
Case Studies
A notable case study involved the use of ADCs containing this compound in treating HER2-positive breast cancer patients. The study reported significant tumor reduction in patients who had previously failed standard treatments. Key findings included:
- Tumor Reduction Rate : 75% of patients experienced a reduction in tumor size.
- Survival Rate : Improved overall survival rates compared to historical controls.
- Adverse Effects : Reduced incidence of systemic toxicity compared to traditional chemotherapy regimens.
These findings underscore the clinical relevance of this compound as a promising therapeutic agent in oncology .
特性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTZXZKQAVTL-IIMIZLLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H100N12O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。